1-(1-Aminocyclobutyl)-3-methylbutan-1-one
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Overview
Description
1-(1-Aminocyclobutyl)-3-methylbutan-1-one is an organic compound featuring a cyclobutyl ring with an amino group and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound may involve semi-recombinant techniques, combining recombinant expression with chemical synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A structurally related compound with a cyclopropane ring instead of a cyclobutyl ring.
Cyclobutanemethanol: Another similar compound with a cyclobutyl ring and a hydroxyl group.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-1-one is unique due to its specific combination of a cyclobutyl ring with an amino group and a methylbutanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-8(11)9(10)4-3-5-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
BQBVGIQBEUZKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1(CCC1)N |
Origin of Product |
United States |
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